1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
The compound 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide belongs to the tetrahydrothieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes two methyl groups at positions 1 and 3, dioxo groups at positions 2 and 4, and a thiophen-2-ylmethyl carboxamide substituent at position 4. The synthesis of such derivatives typically involves alkylation or nucleophilic substitution reactions on precursor carboxamides, as reported for similar compounds .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNABBFARDTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CS3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (CAS Number: 946207-04-1) is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.4 g/mol. The structure includes a tetrahydrothieno[2,3-d]pyrimidine core that is characterized by a fused ring system containing both sulfur and nitrogen atoms. This structural complexity plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O3S2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 946207-04-1 |
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a broad spectrum of biological activities:
1. Anti-Cancer Activity
Thieno[2,3-d]pyrimidines have demonstrated significant anti-cancer properties through various mechanisms. A study highlighted that derivatives of this compound can act as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML). Specifically, modifications at position 6 of the thienopyrimidine structure were shown to enhance potency against FLT3 with IC50 values in the nanomolar range .
Case Study:
In a comparative analysis of several derivatives, compound 9 exhibited remarkable inhibitory activity against leukemia cell lines (MV4-11) and was found to be more effective than the well-known FLT3 inhibitor AC220 .
2. Anti-Inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural modifications enhance its ability to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated.
3. Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Research has indicated that certain modifications can lead to increased efficacy against various bacterial strains .
4. Neuroprotective Activity
Some studies have suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.
5. Gonadotropin-Releasing Hormone Antagonism
The compound has been identified as an antagonist of gonadotropin-releasing hormone (GnRH), indicating potential applications in hormone-dependent conditions such as prostate cancer and endometriosis .
Structure-Activity Relationship (SAR)
The biological activity of 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is influenced by its structural components. Key findings from SAR studies include:
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
- The compound exhibits significant anti-inflammatory activity. In studies involving formalin-induced paw edema models, it demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. Its safety profile was also favorable, showing a high gastrointestinal safety level and low ulcerogenicity .
- Analgesic Effects
- Antimicrobial Activity
- Anticancer Potential
Case Study 1: Anti-inflammatory Activity
A study synthesized a series of thienopyrimidine derivatives and evaluated their anti-inflammatory effects using animal models. The most active compounds were found to significantly reduce inflammation with minimal side effects compared to existing NSAIDs .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of synthesized thienopyrimidine derivatives showed promising results against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the tetrahydrothieno[2,3-d]pyrimidine core significantly influence solubility, stability, and bioactivity:
- Thiophen-2-ylmethyl vs. Benzylthio Groups: The target compound’s thiophen-2-ylmethyl group introduces a smaller aromatic system compared to the benzylthio group in compound 2d.
- Dioxo vs.
Heterocyclic Analogs with Different Core Structures
Pyrrolo[2,3-d]pyrimidine Derivatives
Compounds such as 19a-c (pyrrolo[2,3-d]pyrimidines with thiophene-2-carboxylic acid substituents) exhibit high synthetic yields (89–95%) and melting points (175–201°C). Their biological activity remains uncharacterized, but the carboxylic acid groups may enhance water solubility compared to the target compound’s carboxamide .
Thieno[2,3-b]pyridine Carboxamides
Analog 7b-e (thieno[2,3-b]pyridines with cyano and ethoxy groups) feature electron-withdrawing substituents that increase reactivity. These compounds show robust IR and NMR profiles but lack bioactivity data. Their linear fused systems contrast with the angular thieno[2,3-d]pyrimidine core of the target compound, which may confer distinct binding geometries .
Tetrahydroimidazo[1,2-a]pyridines
Compounds like 1l and 2d (tetrahydroimidazo[1,2-a]pyridines with nitrophenyl and ester groups) exhibit moderate yields (51–55%) and high melting points (215–245°C). Their ester groups may confer metabolic instability compared to the target compound’s carboxamide, which is more resistant to hydrolysis .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | CHNOS | PubChem |
| Molecular Weight | 280.30 g/mol | High-resolution MS |
| LogP (Predicted) | 2.1 ± 0.3 | ChemAxon |
Q. Table 2. Comparative Bioactivity of Derivatives
| Derivative | Substitution | MIC (P. vulgaris) | MIC (P. aeruginosa) |
|---|---|---|---|
| 2d (Benzylthio) | S-Benzyl | 32 µg/mL | 32 µg/mL |
| 2a (Methylthio) | S-Methyl | >128 µg/mL | >128 µg/mL |
| Parent Compound | None | >128 µg/mL | >128 µg/mL |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
